molecular formula C16H16N2O3S B2745526 4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866156-65-2

4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2745526
CAS No.: 866156-65-2
M. Wt: 316.38
InChI Key: WKAKKENQVYZMLT-UHFFFAOYSA-N
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Description

4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the core benzodiazepine structure. This often involves the condensation of an ortho-diamine with a suitable ketone or aldehyde.

    Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the benzodiazepine core in the presence of a base such as pyridine or triethylamine.

    Methylation: The methyl group is added via a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenylsulfonyl group.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzodiazepines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it can be used to study the effects of benzodiazepine derivatives on various biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of benzodiazepines.

Medicine

While not typically used as a therapeutic agent, its structure can serve as a model for the development of new drugs with improved efficacy and reduced side effects.

Industry

In industrial applications, it can be used in the synthesis of specialty chemicals and materials, particularly those requiring the unique properties of the benzodiazepine core.

Mechanism of Action

The mechanism of action of 4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The phenylsulfonyl group may also influence its binding affinity and selectivity for different receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine with similar uses but different pharmacokinetic properties.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to the presence of the phenylsulfonyl group, which can alter its pharmacological profile compared to other benzodiazepines. This modification can lead to differences in receptor binding, efficacy, and side effect profiles, making it a valuable compound for research and potential therapeutic development.

Properties

IUPAC Name

5-(benzenesulfonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12-11-16(19)17-14-9-5-6-10-15(14)18(12)22(20,21)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAKKENQVYZMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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